6-氟-1H-吲唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

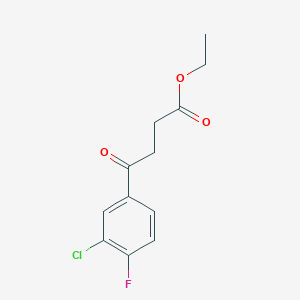

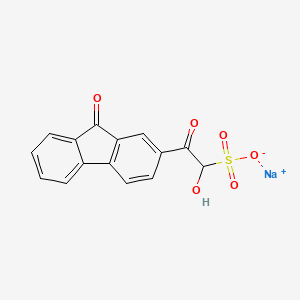

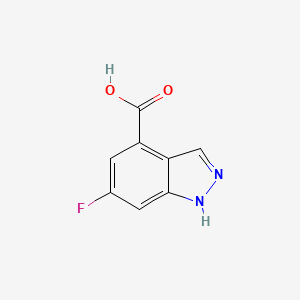

6-Fluoro-1H-indazole-4-carboxylic acid is a compound that belongs to the indazole class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a fluorine atom at the 6-position in this particular compound suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of related fluorinated indazole compounds has been reported in the literature. For instance, 6-fluoroindan-1-carboxylic acid was synthesized from 3-fluorobenzaldehyde through a six-step process, which involved the formation of intermediates such as 3-fluorophenylcyanoethylacrylate, 3-fluorophenyl succinic acid, and 6-fluoro-3-oxo-indan-1-carboxylic acid. These intermediates and the final product were characterized using comprehensive spectral data analyses . Although the synthesis of 6-fluoro-1H-indazole-4-carboxylic acid is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within the indazole series can be complex, and their behavior during reactions such as decarboxylation can lead to unexpected products. For example, the decarboxylation of 1-arylindazole-3-carboxylic acids can result in both the expected 1-arylindazole and a product of heterocyclic ring fission, such as N-arylanthranilonitrile. The presence of electron-withdrawing groups like nitro or chloro on the 1-aryl substituent can significantly influence the proportion of these products . This suggests that the molecular structure of 6-fluoro-1H-indazole-4-carboxylic acid could also exhibit interesting reactivity due to the presence of the fluorine atom.

Chemical Reactions Analysis

The reactivity of fluorinated indazole compounds can be inferred from studies on similar structures. For instance, indazole reacted with fluoronitrobenzenes to yield nitroarylindazoles, and the behavior of these compounds under acidic conditions varied depending on the position of the nitro group, leading to different products including a novel indolo[1,2-b]indazole ring system . This indicates that 6-fluoro-1H-indazole-4-carboxylic acid may also participate in a variety of chemical reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indazole derivatives can be quite distinct. For example, the synthesis and properties of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid were described, and the molecular structure of a related precursor was determined by NMR spectroscopy and X-ray crystallography, revealing specific crystallographic parameters . While this does not directly provide information on 6-fluoro-1H-indazole-4-carboxylic acid, it does highlight the importance of fluorine in influencing the physical and chemical properties of such compounds, which could be relevant for the analysis of 6-fluoro-1H-indazole-4-carboxylic acid as well.

科学研究应用

抗增殖活性在癌症研究中的应用

吲唑衍生物已被观察到对各种肿瘤细胞系具有显著的抗增殖活性。诸如 3-氨基-1H-吲唑-1-甲酰胺之类的化合物在低浓度下表现出抑制细胞生长的能力,可能导致细胞周期G0-G1期的阻滞。 这表明“6-氟-1H-吲唑-4-羧酸”可以用于探索其在癌症研究中的抗增殖作用,从而促进新型抗癌药物的开发 .

抗炎应用

吲唑类化合物也展现出有希望的抗炎效果。一些衍生物已被发现能显著抑制爪水肿,与标准药物如吲哚美辛相当。 这表明“6-氟-1H-吲唑-4-羧酸”可以作为开发新型抗炎药物的先导化合物 .

配位聚合物和材料科学

吲唑衍生物(如1H-吲唑-4-羧酸)的结构多样性使得形成新型多功能配位聚合物成为可能。 这些聚合物由于其独特的性能在材料科学中具有潜在的应用,可用于创造具有特定功能的新材料 .

合成化学

吲唑是合成化学中的关键中间体,最近的策略集中在过渡金属催化的反应和还原环化反应上。 “6-氟-1H-吲唑-4-羧酸”可用于开发新的合成方法或作为复杂分子合成的中间体 .

药物设计和药物化学

吲唑的结构框架有利于药物化学应用。新型吲唑衍生物(例如具有溴或环戊基取代基的衍生物)的合成已导致具有确证结构和潜在药理活性的化合物。 “6-氟-1H-吲唑-4-羧酸”可以作为药物设计的宝贵支架,从而导致发现新的治疗剂 .

作用机制

Target of Action

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of these pathways can include cell cycle arrest, DNA repair, or apoptosis .

Pharmacokinetics

The compound is expected to have good gi absorption and is likely bbb permeant These properties suggest that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of 6-Fluoro-1H-indazole-4-carboxylic acid’s action are largely dependent on its interaction with its targets. By inhibiting CHK1, CHK2, and SGK kinases, the compound can affect cell cycle regulation and DNA damage response . This can lead to cell cycle arrest, DNA repair, or apoptosis , potentially leading to the treatment of diseases such as cancer .

Action Environment

The action, efficacy, and stability of 6-Fluoro-1H-indazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability

安全和危害

未来方向

Indazole derivatives, including 6-Fluoro-1H-indazole-4-carboxylic acid, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives need to be explored in the future for the treatment of various pathological conditions . Furthermore, coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions have been synthesized and show interesting magnetic properties . These materials could be further investigated for their potential applications in the field of luminescent materials with biomedical applications .

属性

IUPAC Name |

6-fluoro-1H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBWVTXZGFDDLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646380 |

Source

|

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848678-59-1 |

Source

|

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

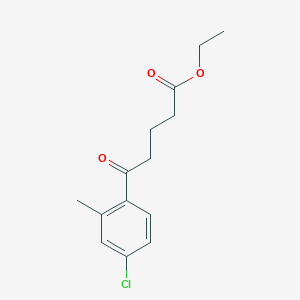

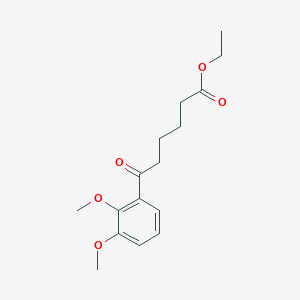

![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)